Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction . Another study reported the synthesis of benzoate compounds as local anesthetics, where tetracaine and pramocaine were used as the lead compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate are not explicitly mentioned in the search results .Scientific Research Applications
Asymmetric Synthesis and Chiral Building Blocks
Research has shown that derivatives of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate are key in the construction of chiral building blocks for enantioselective synthesis. For instance, the asymmetric intramolecular Michael reaction has been utilized to obtain pyrrolidine and piperidine derivatives, which are versatile chiral building blocks for alkaloid synthesis. These compounds have been obtained with moderate to excellent optical yields, showcasing their potential in the synthesis of complex molecules (Hirai et al., 1992).
Synthesis and Optimization
The synthesis technology of derivatives related to Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, has been optimized using hydrazine hydrate reduction method, offering a stable, simple, and high-yield process suitable for industrial production (Fang Qiao-yun, 2012).
Supramolecular Chemistry
Studies on substituted 4-pyrazolylbenzoates, closely related to Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate, have revealed their ability to form hydrogen-bonded supramolecular structures. These structures vary from one-dimensional chains to three-dimensional frameworks, indicating the potential of such compounds in the development of novel materials and molecular recognition systems (Portilla et al., 2007).
Analytical and Environmental Applications
Derivatives have also been synthesized for the selective removal and recovery of chromate, molybdate, tungstate, and vanadate from aqueous solutions. This research highlights the potential environmental applications of such compounds in treating water contaminated with toxic metals (Heininger & Meloan, 1992).
Medicinal Chemistry
In the realm of medicinal chemistry, Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate derivatives have been explored for their pharmacological activities. For instance, certain derivatives have shown potential as anti-inflammatory agents, highlighting their importance in drug discovery and development processes (Attallah et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-amino-4-pyrrolidin-1-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKKNIXKPDYFBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate |
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